molecular formula C16H11N3O4 B5815743 3-AMINO-4-BENZOYL-7-NITRO-1,2-DIHYDROISOQUINOLIN-1-ONE

3-AMINO-4-BENZOYL-7-NITRO-1,2-DIHYDROISOQUINOLIN-1-ONE

Cat. No.: B5815743
M. Wt: 309.28 g/mol
InChI Key: KCEJIGIYGDLMMQ-UHFFFAOYSA-N
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Description

3-AMINO-4-BENZOYL-7-NITRO-1,2-DIHYDROISOQUINOLIN-1-ONE is a complex organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of an amino group, a benzoyl group, and a nitro group attached to the isoquinoline core

Properties

IUPAC Name

3-amino-4-benzoyl-7-nitro-2H-isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4/c17-15-13(14(20)9-4-2-1-3-5-9)11-7-6-10(19(22)23)8-12(11)16(21)18-15/h1-8H,(H3,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEJIGIYGDLMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(NC(=O)C3=C2C=CC(=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-AMINO-4-BENZOYL-7-NITRO-1,2-DIHYDROISOQUINOLIN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an aminoacetaldehyde diethyl acetal.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the isoquinoline core reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nitration: The nitro group is introduced through nitration, typically using a mixture of concentrated sulfuric acid and nitric acid.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-AMINO-4-BENZOYL-7-NITRO-1,2-DIHYDROISOQUINOLIN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halogens or alkyl groups using appropriate reagents.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-AMINO-4-BENZOYL-7-NITRO-1,2-DIHYDROISOQUINOLIN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound has been investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-cancer and anti-inflammatory properties.

    Biological Studies: It has been used in studies to understand its interactions with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is used as a probe to study biochemical pathways and molecular mechanisms in cells.

Mechanism of Action

The mechanism of action of 3-AMINO-4-BENZOYL-7-NITRO-1,2-DIHYDROISOQUINOLIN-1-ONE involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme nicotinamide phosphoribosyltransferase (NMPRTase), which plays a crucial role in the NAD+ biosynthesis pathway. By inhibiting this enzyme, the compound can disrupt cellular metabolism and induce cell death in cancer cells. The compound’s nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its cytotoxic effects.

Comparison with Similar Compounds

3-AMINO-4-BENZOYL-7-NITRO-1,2-DIHYDROISOQUINOLIN-1-ONE can be compared with other similar compounds, such as:

    3-AMINO-2-BENZYL-7-NITRO-4-(2-QUINOLYL)-1,2-DIHYDROISOQUINOLIN-1-ONE: This compound has a similar structure but with a quinoline moiety, which may confer different biological activities and chemical reactivity.

    4-HYDROXY-2-QUINOLONES: These compounds share the quinoline core but have different substituents, leading to variations in their pharmacological properties and applications.

    QUINOLINYL-PYRAZOLES: These compounds combine the quinoline and pyrazole moieties, resulting in unique chemical and biological properties.

The uniqueness of 3-AMINO-4-BENZOYL-7-NITRO-1,2-DIHYDROISOQUINOLIN-1-ONE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

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